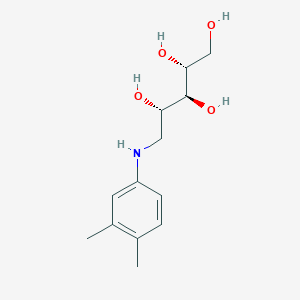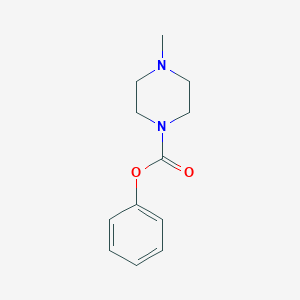
4-Methyl-piperazine-1-carboxylic acid phenyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "4-Methyl-piperazine-1-carboxylic acid phenyl ester" is a derivative of piperazine, which is a chemical structure that forms the backbone of various pharmacologically active compounds. Piperazine derivatives are known for their versatility in chemical synthesis and their potential in creating compounds with medicinal properties.
Synthesis Analysis
The synthesis of piperazine derivatives can involve multiple steps, including protection and deprotection of functional groups, acylation, and cyclization. For instance, the synthesis of 3-oxo-6-[(phenylmethoxy)carbonyl]-2-piperazineacetic acid esters involves starting from L- or D-serine and dimethyl-D-malate, followed by acylation and a novel Friedel-Crafts reaction, which unexpectedly led to a tricyclic product . Another example is the synthesis of 1-methyl-4-(alkoxyphenyl thiocarbamyl) piperazines, which are synthesized from 1-methyl piperazine and corresponding alkoxyphenyl isothiocyanates in ethereal solution . These methods highlight the complexity and creativity involved in synthesizing piperazine derivatives.
Molecular Structure Analysis
The molecular structure of piperazine derivatives can be quite diverse, with the potential for creating various salts and polymorphic crystalline forms. For example, two new salts of the 4-(4-nitrophenyl)piperazin-1-ium cation have been prepared, showing different supramolecular assemblies in their crystalline forms . The study of hydrogen-bond association of cyclo[(2-methylamino-4,7-dimethoxyindan-2-carboxylic acid)(2-amino-4,7-dimethoxyindan-2-carboxylic acid)] piperazine-2,5-dione also reveals different hydrogen-bonding networks in its polymorphs .
Chemical Reactions Analysis
Piperazine derivatives can undergo various chemical reactions, including condensation reactions, as seen in the synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate . The reactivity of these compounds allows for the formation of complex structures with potential biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives are influenced by their molecular structure. For example, the crystal structure of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate was determined by X-ray diffraction, revealing its crystallization in the monoclinic system and the presence of weak intermolecular interactions and aromatic π–π stacking interactions . These properties are crucial for understanding the compound's stability, solubility, and potential interactions with biological targets.
Relevant Case Studies
While the provided data does not include direct case studies of "4-Methyl-piperazine-1-carboxylic acid phenyl ester," the synthesis and characterization of related piperazine derivatives provide insights into the potential applications of such compounds. For instance, some piperazine derivatives have been tested for activity against schistosomiasis , while others have been evaluated for their antibacterial and anthelmintic activity . These studies demonstrate the relevance of piperazine derivatives in medicinal chemistry and their potential as therapeutic agents.
Wissenschaftliche Forschungsanwendungen
Metabolism and Pharmacokinetics :
- Jiang et al. (2007) studied the metabolism of 4-Methyl-piperazine-1-carbodithioc acid 3-cyano-3,3-diphenylpropyl ester hydrochloride in rats. They found that it is metabolized into eight different metabolites, which include desmethyl, N-acetyl, N-formyl, and phenyl monohydroxylation metabolites, among others (Jiang et al., 2007).
Synthesis and Chemical Properties :
- Fathalla and Pazdera (2017) reported on the synthesis of piperazine substituted quinolones, highlighting the condensation of ethyl [4-hydroxy-2-oxo-1-phenyl-1,2-dihydro-3-quinoline] carboxylate with N1-monosubstituted piperazine hydrochlorides or amino acid ester hydrochloride (Fathalla & Pazdera, 2017).
Therapeutic Applications and Pharmacology :
- Galdino et al. (2015) investigated a new piperazine derivative with putative activities on the central nervous system, demonstrating antidepressant-like effects and involvement of serotonergic and catecholaminergic systems (Galdino et al., 2015).
- de Brito et al. (2012) focused on a new piperazine derivative's anxiolytic-like activity in mice, suggesting involvement of the serotonergic pathway (de Brito et al., 2012).
- Lecanu et al. (2010) synthesized and evaluated a compound targeting multiple therapeutic approaches for neuroprotection, potentially beneficial for Alzheimer's disease treatment (Lecanu et al., 2010).
- Silva et al. (2015) explored the anti-nociceptive and anti-inflammatory effects of a piperazine derivative, highlighting its potential in pain management (Silva et al., 2015).
Eigenschaften
IUPAC Name |
phenyl 4-methylpiperazine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-13-7-9-14(10-8-13)12(15)16-11-5-3-2-4-6-11/h2-6H,7-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRWWKRSKUAYPCD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)OC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-piperazine-1-carboxylic acid phenyl ester | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

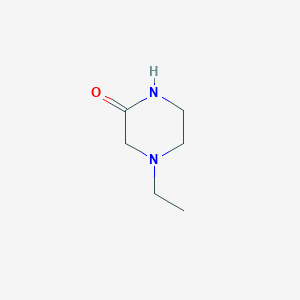
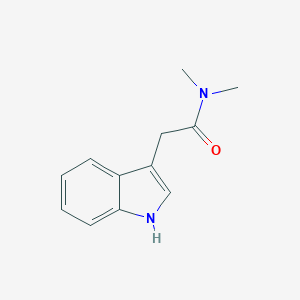
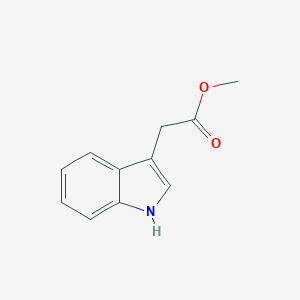
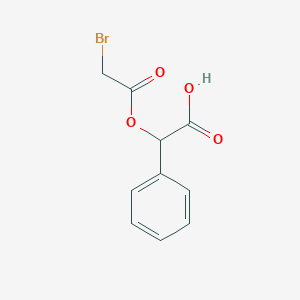
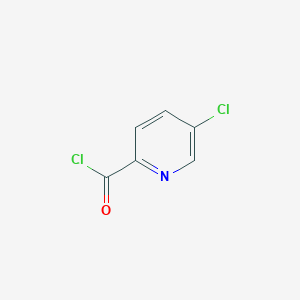
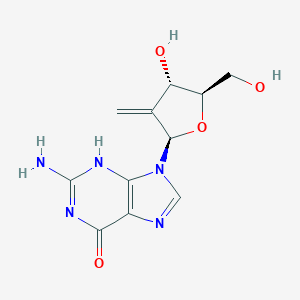
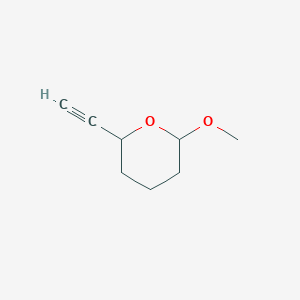
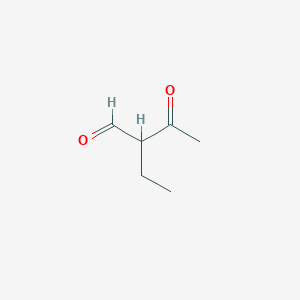
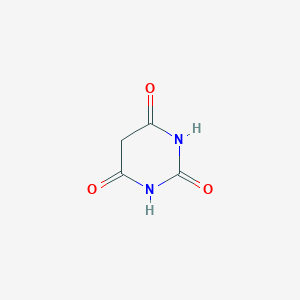
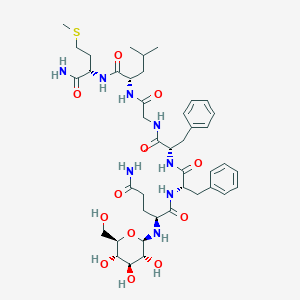
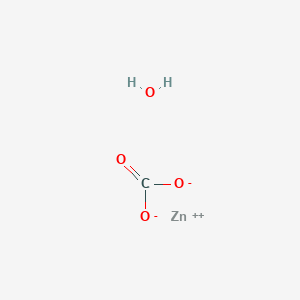
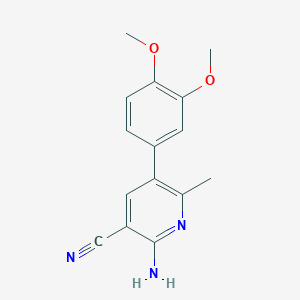
![4-Ethoxy-5H-pyrimido[5,4-b]indole](/img/structure/B137352.png)
